

An In-Depth Technical Guide to 1-Ethylindan

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Compound of Interest		
Compound Name:	1-Ethylindan	
Cat. No.:	B1361379	Get Quote

This technical guide provides a comprehensive overview of **1-Ethylindan**, including its nomenclature, physicochemical properties, and relevant synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The systematic and unambiguous naming of chemical compounds is critical for scientific communication. The standard nomenclature for **1-Ethylindan** is established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 1-ethyl-2,3-dihydro-1H-indene[1]

Synonyms: **1-Ethylindan** is also known by several other names and identifiers, which are listed below for comprehensive reference.[1][2][3]

1-ETHYLINDAN

- Indan, 1-ethyl-
- 1-Ethyl-(2,3-dihydroindene)
- 1-Ethyl-[2,3-dihydroindene]
- 1-ethyl-indane
- NSC38861



• 1H-Indene, 1-ethyl-2,3-dihydro-

Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethylindan** is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C11H14	[1][2][3]
Molecular Weight	146.23 g/mol	[1][2]
CAS Number	4830-99-3	[1][2][3]
Density	0.936 g/cm ³	[2]
Boiling Point	222 °C at 760 mmHg	[2]
Melting Point	-1.5 °C (estimate)	[2]
Flash Point	75.5 °C	[2]
Refractive Index	1.523	[2]
XLogP3	3.1	[2]

Experimental Protocols: Synthesis of Related Indanone Structures

While specific protocols for the direct synthesis of **1-Ethylindan** are not extensively detailed in the provided search results, methods for the synthesis of structurally related **1**-indanones are well-documented. These methods can often be adapted for the synthesis of substituted indanes. A general and efficient one-pot process for the preparation of **1**-indanones from benzoic acids has been described.[4][5]

One-Pot Synthesis of 1-Indanones from Benzoic Acids:



This process involves the conversion of a substituted benzoic acid into its corresponding acyl chloride, followed by a Friedel-Crafts acylation with ethylene and a subsequent intramolecular Friedel-Crafts alkylation.[5]

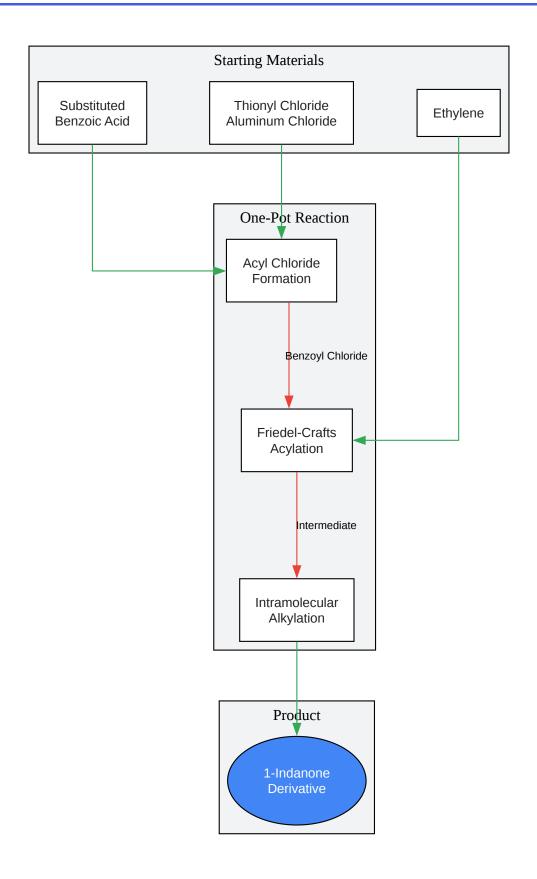
- Step 1: Acyl Chloride Formation: The starting benzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding benzoyl chloride.
- Step 2: Friedel-Crafts Acylation: The generated benzoyl chloride reacts with ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
- Step 3: Intramolecular Friedel-Crafts Alkylation: The intermediate from the acylation step undergoes an intramolecular cyclization, also catalyzed by aluminum chloride, to yield the 1indanone product.

This one-pot approach is noted for its scalability and cost-effectiveness, making it suitable for manufacturing various 1-indanone derivatives.[5]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the one-pot synthesis of 1-indanones, which are precursors and structurally related to **1-Ethylindan**.





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Caption: Logical workflow for the one-pot synthesis of 1-indanones.



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